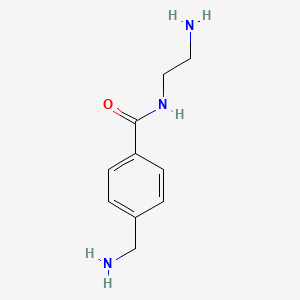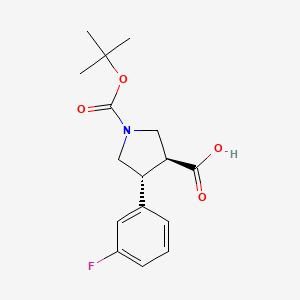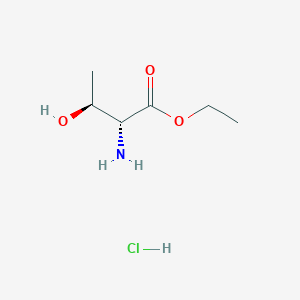![molecular formula C12H17N3O2 B13893149 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound’s unique arrangement of nitrogen atoms within the ring system makes it a valuable scaffold in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance efficiency and scalability. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds within the ring system to single bonds, altering the compound’s reactivity.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s utility in further synthetic applications .
Aplicaciones Científicas De Investigación
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targetsThe compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and modulating neurotransmission .
Comparación Con Compuestos Similares
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Pyridine: A simpler heterocycle that serves as a precursor for more complex derivatives.
Dihydropyridines: Often used in the synthesis of drugs like calcium channel blockers.
Uniqueness: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its ability to modulate GABA_A receptors, for example, is not commonly found in other similar compounds, making it a valuable target for drug development .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(diethoxymethyl)-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H17N3O2/c1-4-16-12(17-5-2)11-14-9-8-13-7-6-10(9)15(11)3/h6-8,12H,4-5H2,1-3H3 |
Clave InChI |
DKCAYPMSUQKNEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=NC2=C(N1C)C=CN=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)


![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)






![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)

![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
